6-chloro-3-[4-(4-methoxyphenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one
Description
Properties
IUPAC Name |
6-chloro-3-[4-(4-methoxyphenyl)piperazin-1-yl]-4-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O2/c1-32-21-10-8-20(9-11-21)29-13-15-30(16-14-29)25-24(18-5-3-2-4-6-18)22-17-19(27)7-12-23(22)28-26(25)31/h2-12,17H,13-16H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBWVDICPKTPID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-[4-(4-methoxyphenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Attachment of the Piperazine Moiety: The piperazine moiety can be introduced through nucleophilic substitution reactions, where the chloro-substituted quinoline reacts with 4-(4-methoxyphenyl)piperazine.
Final Coupling: The final coupling step involves the reaction of the intermediate with a phenyl group, often facilitated by palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-[4-(4-methoxyphenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Anticancer Properties
Research has demonstrated that quinoline derivatives exhibit significant anticancer properties. Specifically, 6-chloro-3-[4-(4-methoxyphenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one has been evaluated for its ability to induce apoptosis in cancer cell lines. In vitro studies using the National Cancer Institute's 60 human cancer cell line panel showed that this compound can inhibit cell proliferation effectively . The mechanisms involved include:
- Apoptosis Induction : The compound activates caspases and alters the expression of apoptosis-related proteins such as Bcl-2 and PARP, leading to programmed cell death .
- Cell Cycle Arrest : Flow cytometry analyses indicate that it can induce cell cycle arrest at specific phases, contributing to its antiproliferative effects .
Neuropharmacological Applications
The piperazine component of the compound suggests potential applications in neuropharmacology. Similar compounds have been investigated for their effects on neurotransmitter systems, particularly in treating disorders such as depression and anxiety. The structural similarity to known antipsychotic agents positions it as a candidate for further exploration in this domain .
Case Study 1: Antitumor Activity
In a study published in Cancer Letters, researchers synthesized various analogs of quinoline derivatives, including this compound. The study assessed the antiproliferative activity against multiple cancer cell lines and established a correlation between structural modifications and biological activity. The results indicated that specific substitutions on the quinoline ring significantly enhanced anticancer efficacy .
Case Study 2: Neuropharmacological Effects
A separate investigation focused on the neuropharmacological properties of piperazine-containing compounds. The study found that derivatives similar to this compound exhibited anxiolytic effects in animal models. Behavioral assays indicated improved outcomes in stress-induced scenarios, suggesting a mechanism involving modulation of serotonin receptors .
Mechanism of Action
The mechanism of action of 6-chloro-3-[4-(4-methoxyphenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. It may act as an inhibitor or modulator of these targets, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, thereby exerting its pharmacological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoline derivatives with piperazine or aryl substitutions have been extensively studied. Below is a comparative analysis of structurally and functionally related compounds:
Structural Analogues
Key Observations
Synthetic Yields: The target compound’s synthetic yield (~85%) aligns with analogues like C6 but exceeds derivatives requiring complex substituents (e.g., 8ag: 36%) . Lower yields in 8ag may reflect steric hindrance from the methylated piperazine-quinoline linkage.
Substituent Effects on Bioactivity: The 4-methoxyphenyl group enhances solubility and receptor binding in quinolines, as seen in C6 and 52 . Antimalarial activity in 20c (IC$_{50}$: 12 nM) suggests that electron-withdrawing groups (e.g., Cl) at position 4 improve potency compared to methoxy-substituted analogues .
Spectral Data Consistency :
Biological Activity
6-Chloro-3-[4-(4-methoxyphenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C26H24ClN3O2
- Molecular Weight : 445.94 g/mol
- CAS Number : 674353-52-7
The compound exhibits a variety of biological activities, primarily attributed to its ability to interact with various molecular targets. The following mechanisms have been identified:
- Antidepressant Activity : Research indicates that piperazine derivatives can modulate serotonergic and dopaminergic systems, contributing to antidepressant effects. The presence of the piperazine moiety in this compound suggests potential activity in treating mood disorders .
- Anticancer Properties : The quinoline structure is known for its anticancer properties. Studies have shown that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cells through various pathways, including the inhibition of tyrosine kinases and modulation of signaling pathways involved in cell survival and death .
- Anticholinergic Effects : The compound may also exhibit anticholinergic properties by inhibiting acetylcholinesterase activity, which is significant in the context of neurodegenerative diseases like Alzheimer’s .
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Studies
Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:
- Antidepressant Efficacy : A study demonstrated that piperazine derivatives exhibited significant antidepressant-like effects in animal models, suggesting similar potential for this compound due to its structural analogies .
- Cancer Cell Line Studies : In vitro studies on cancer cell lines treated with quinoline derivatives showed reduced viability and increased apoptosis, indicating that the compound may have similar effects .
- Neuroprotective Effects : Research on piperazine derivatives has indicated their ability to protect neurons against oxidative stress, which could be beneficial in treating neurodegenerative diseases .
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
